molecular formula C17H15N3O3S B1663868 Darglitazone sodium CAS No. 149904-87-0

Darglitazone sodium

Cat. No. B1663868
M. Wt: 341.4 g/mol
InChI Key: NBSWNEYEAADJGQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Darglitazone sodium is C23H19N2NaO4S . The InChI key is AMCPCELVARAPHJ-UHFFFAOYSA-M . The SMILES representation is [Na+].CC1=C (CCC (=O)C2=CC=C (CC3SC (=O) [N-]C3=O)C=C2)N=C (O1)C1=CC=CC=C1 .


Physical And Chemical Properties Analysis

Darglitazone sodium has a water solubility of 0.0294 mg/mL . Its logP values are 3.62 (ALOGPS) and 3.82 (Chemaxon) . The pKa values (Strongest Acidic and Strongest Basic) are 6.61 and 0.85 respectively . It has a physiological charge of -1 . The hydrogen acceptor count is 5 and the hydrogen donor count is 0 . The polar surface area is 86.47 Ų . It has 7 rotatable bonds . The refractivity is 124.12 m³·mol⁻¹ and the polarizability is 44.97 ų .

Scientific Research Applications

Darglitazone sodium is a member of the thiazolidinedione class of drugs and an agonist of peroxisome proliferator-activated receptor-γ (PPAR-γ), an orphan member of the nuclear receptor superfamily of transcription factors . It has a variety of insulin-sensitizing effects, such as improving glycemic and lipidemic control .

  • Scientific Field: Metabolic Disorders

    • Application Summary : Darglitazone sodium was researched by Pfizer as a treatment of metabolic disorders such as type 2 diabetes mellitus .
    • Results or Outcomes : While the drug showed promise due to its insulin-sensitizing effects, its development was terminated on November 08, 1999 . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources I found.
  • Scientific Field: Inflammatory Responses

    • Application Summary : Darglitazone is a TZD that is 20 to 150 times more g-receptor-selective than either rosiglitazone or pioglitazone, and is almost 10 times more orally potent in restoring euglycemia .

Darglitazone Sodium is effective in controlling blood glucose and lipid metabolism, and can be used for type II diabetes research . It’s a member of the thiazolidinedione class of drugs and an agonist of peroxisome proliferator-activated receptor-γ (PPAR-γ), an orphan member of the nuclear receptor superfamily of transcription factors . It has a variety of insulin-sensitizing effects, such as improving glycemic and lipidemic control .

Darglitazone Sodium is effective in controlling blood glucose and lipid metabolism, and can be used for type II diabetes research . It’s a member of the thiazolidinedione class of drugs and an agonist of peroxisome proliferator-activated receptor-γ (PPAR-γ), an orphan member of the nuclear receptor superfamily of transcription factors . It has a variety of insulin-sensitizing effects, such as improving glycemic and lipidemic control .

Safety And Hazards

Darglitazone sodium is not classified as a hazardous substance or mixture .

Future Directions

The development of Darglitazone sodium was terminated on November 08, 1999 . There is no information available about any future directions for this compound.

properties

IUPAC Name

sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCPCELVARAPHJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)[N-]C(=O)S4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darglitazone sodium

CAS RN

141683-98-9
Record name Darglitazone sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141683989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARGLITAZONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1P35HS4XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Rani, S Long, A Pareek, P Dhaka, A Singh, P Kumar… - Virology, 2022 - Elsevier
… , Darglitazone Sodium and Columbianadin) display substantial antiviral activity in different in vitro assays (Fig. 6 and Supplementary figure 2). Darglitazone Sodium… Darglitazone Sodium …
Number of citations: 6 www.sciencedirect.com
F Hong, P Xu, Y Zhai - International Journal of Molecular Sciences, 2018 - mdpi.com
Peroxisome proliferator-activated receptors (PPARs) are a well-known pharmacological target for the treatment of multiple diseases, including diabetes mellitus, dyslipidemia, …
Number of citations: 129 www.mdpi.com
AS Venegas Tapia - 2020 - repositorio.yachaytech.edu.ec
Coriaria thymifolia (Shanshi) is a plant found in Latin America from Mexico to Chile. This plant is known to have toxic and hallucinogenic effects; this effect is attributed to an alkaloid …
Number of citations: 1 repositorio.yachaytech.edu.ec
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov
UR BROMIDE - Wiley Online Library
Number of citations: 0

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